molecular formula C11H14F2N2O B13589137 1-(3,4-Difluoro-2-methoxyphenyl)piperazine

1-(3,4-Difluoro-2-methoxyphenyl)piperazine

Katalognummer: B13589137
Molekulargewicht: 228.24 g/mol
InChI-Schlüssel: BMAHRDPHGJQSHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Difluoro-2-methoxyphenyl)piperazine is a chemical compound with the molecular formula C11H14F2N2O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and agrochemicals. The presence of fluorine atoms and a methoxy group in its structure imparts unique chemical and biological properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluoro-2-methoxyphenyl)piperazine typically involves the reaction of 3,4-difluoro-2-methoxyaniline with piperazine under specific conditions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-Difluoro-2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atoms and methoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted piperazine compounds.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Difluoro-2-methoxyphenyl)piperazine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(3,4-Difluoro-2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other biological molecules, leading to various physiological effects. The exact mechanism can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: A similar compound with a methoxy group at a different position.

    1-(4-Methoxyphenyl)piperazine: Another derivative with the methoxy group at the para position.

    1-(2,3-Dichlorophenyl)piperazine: A compound with chlorine atoms instead of fluorine.

Uniqueness

1-(3,4-Difluoro-2-methoxyphenyl)piperazine is unique due to the presence of both fluorine atoms and a methoxy group, which can significantly influence its chemical reactivity and biological activity compared to other piperazine derivatives .

Eigenschaften

Molekularformel

C11H14F2N2O

Molekulargewicht

228.24 g/mol

IUPAC-Name

1-(3,4-difluoro-2-methoxyphenyl)piperazine

InChI

InChI=1S/C11H14F2N2O/c1-16-11-9(3-2-8(12)10(11)13)15-6-4-14-5-7-15/h2-3,14H,4-7H2,1H3

InChI-Schlüssel

BMAHRDPHGJQSHM-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1F)F)N2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.